2-{[1-(4-bromophenyl)propyl]amino}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-{[1-(4-bromophenyl)propyl]amino}-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound that features a bromophenyl group, a furan ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-bromophenyl)propyl]amino}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the bromophenylpropylamine intermediate: This can be achieved by reacting 4-bromobenzyl chloride with propylamine under basic conditions.
Coupling with furan-2-carboxaldehyde: The bromophenylpropylamine intermediate is then reacted with furan-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the corresponding amine.
Acetylation: The final step involves acetylation of the amine using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-bromophenyl)propyl]amino}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: 2-{[1-(phenyl)propyl]amino}-N-[(furan-2-yl)methyl]acetamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-bromophenyl)propyl]amino}-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects and mechanisms of action.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-bromophenyl)propyl]amino}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the furan ring and acetamide moiety could participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Properties
Molecular Formula |
C16H19BrN2O2 |
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Molecular Weight |
351.24 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)propylamino]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H19BrN2O2/c1-2-15(12-5-7-13(17)8-6-12)18-11-16(20)19-10-14-4-3-9-21-14/h3-9,15,18H,2,10-11H2,1H3,(H,19,20) |
InChI Key |
BBBKGFNREAUCNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NCC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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